An In-depth Technical Guide to Secophenol: Chemical Structure and Physical Properties
An In-depth Technical Guide to Secophenol: Chemical Structure and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secophenol, a molecule of significant interest in the field of synthetic organic chemistry and drug discovery, presents a unique structural framework. As a secosteroid derivative, it belongs to a class of compounds characterized by a cleaved steroid ring system. This guide provides a comprehensive overview of the chemical structure and physical properties of secophenol, offering valuable insights for researchers engaged in its synthesis, characterization, and potential applications.
Chemical Structure and Stereochemistry
The precise chemical identity of secophenol is defined by its systematic IUPAC name: (3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione [1]. This nomenclature precisely describes the connectivity of atoms and the specific stereochemical configuration of the molecule.
The core of the secophenol structure is a hexahydroindene-1,5-dione system. This bicyclic core features a five-membered and a six-membered ring fused together. Key substitutions on this core define the unique identity of secophenol:
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A 2-(5-hydroxy-2-methylphenyl)ethyl group is attached at the C4 position. This substituent introduces an aromatic phenol moiety, which is crucial for its chemical reactivity and potential biological activity.
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A methyl group is located at the C7a position, a junction between the two rings.
The stereochemistry of secophenol is explicitly defined as (3aS,4S,7aS), indicating the specific spatial arrangement of substituents at the chiral centers of the hexahydroindene core[1]. This precise three-dimensional architecture is critical for its interaction with biological targets and dictates its pharmacological profile.
The molecular formula of secophenol is C₁₉H₂₄O₃ , and it has a molecular weight of 300.4 g/mol [1].
Caption: Generalized Synthetic Approach to Secosteroids.
Experimental Protocols for Characterization
The structural elucidation and purity assessment of secophenol rely on a combination of modern spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.
¹H NMR (Proton NMR):
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Sample Preparation: Dissolve 5-10 mg of secophenol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the phenolic hydroxyl proton.
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Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Expected Signals:
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Aromatic Protons: Signals in the range of 6.5-8.0 ppm, corresponding to the protons on the substituted phenyl ring. The splitting pattern will depend on the substitution pattern.
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Phenolic -OH: A broad singlet that can appear over a wide range (typically 4-10 ppm), the chemical shift of which is concentration and solvent dependent.
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Aliphatic Protons: A complex series of signals in the upfield region (1-4 ppm) corresponding to the protons of the hexahydroindene core and the ethyl linker.
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Methyl Protons: A sharp singlet for the methyl group at C7a and a singlet for the methyl group on the aromatic ring.
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¹³C NMR (Carbon-13 NMR):
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Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR.
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Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
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Expected Signals:
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Carbonyl Carbons: Resonances in the downfield region, typically >190 ppm, for the two ketone groups.
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Aromatic Carbons: Signals in the range of 110-160 ppm.
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Aliphatic Carbons: Resonances in the upfield region (10-70 ppm).
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Expected Characteristic Absorptions:
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O-H Stretch (Phenol): A broad absorption band in the region of 3200-3600 cm⁻¹.
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C=O Stretch (Ketones): Strong, sharp absorption bands around 1700-1720 cm⁻¹. The exact position can be influenced by ring strain and conjugation.
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C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
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C-O Stretch (Phenol): An absorption in the 1200-1300 cm⁻¹ region.
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C-H Stretch (Aromatic and Aliphatic): Absorptions just above and below 3000 cm⁻¹, respectively.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for molecules of this type.
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Expected Results:
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Molecular Ion: A peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which will confirm the molecular weight of 300.4 g/mol .
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Fragmentation Pattern: The molecule will fragment in a characteristic way upon collision-induced dissociation (CID). Expected fragmentation pathways include cleavage of the side chain, loss of water from the phenol, and fragmentation of the indene ring system. Analysis of these fragments can provide further structural confirmation.
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Conclusion
Secophenol represents a structurally intriguing molecule with potential for further investigation in medicinal chemistry and other fields. This guide has provided a detailed overview of its chemical structure, stereochemistry, and key physical properties based on available data. The outlined experimental protocols for its characterization using NMR, IR, and mass spectrometry will serve as a valuable resource for researchers working with this and related compounds. Further experimental studies are warranted to fully elucidate its physical properties, reactivity, and biological activity.
References
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PubChem. Secophenol. National Center for Biotechnology Information. [Link]
